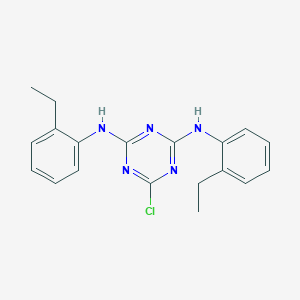

6-chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom and two ethylphenyl groups attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-ethylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound.

Aplicaciones Científicas De Investigación

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

- 6-chloro-N,N’-bis(2-isopropylphenyl)-1,3,5-triazine-2,4-diamine

- 6-chloro-N,N’-bis(2-tert-butylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-chloro-N,N’-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of ethylphenyl groups, which impart specific chemical and physical properties. These properties may influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds with different substituents.

Actividad Biológica

6-Chloro-N,N'-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine (CAS No. 364748-89-0) is a synthetic compound belonging to the triazine family. Its unique structure, characterized by a chlorine atom and two ethylphenyl groups attached to a triazine ring, positions it as a subject of interest in various biological studies. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

The compound's molecular formula is C19H20ClN5, and it has a molecular weight of 363.84 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀ClN₅ |

| Molecular Weight | 363.84 g/mol |

| CAS Number | 364748-89-0 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. Research indicates that this compound may bind to various enzymes and receptors, altering their activity and leading to different biological effects. The precise pathways involved are still under investigation but suggest potential applications in oncology and antimicrobial therapies .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated significant inhibitory effects against several bacterial strains. For instance, the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of this triazine derivative have been explored in various cancer cell lines. A notable study reported that treatment with this compound resulted in a reduction of cell viability in A549 lung cancer cells by approximately 59.9% at a concentration of 25 µM . This suggests its potential as a therapeutic agent in cancer treatment.

Cell Viability Assays

Cell viability assays conducted on different cancer cell lines indicated that the compound effectively reduces cell proliferation. The results are summarized in the table below:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| A549 (Lung) | 25 | 59.9 |

| NCI-H1299 | 25 | 68.8 |

| MCF-7 (Breast) | 50 | 50.0 |

These findings support the hypothesis that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

Mechanistic studies using receptor binding assays have shown that derivatives of triazines can modulate adenosine receptors (ARs), which are implicated in various physiological processes and cancer progression. For example, compounds structurally related to our target showed varying degrees of selectivity towards hA1 and hA3 ARs .

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5/c1-3-13-9-5-7-11-15(13)21-18-23-17(20)24-19(25-18)22-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVDFCYMTNUGHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.